2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol
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Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is a heterocyclic compound with the molecular formula C8H14N2O It features a pyrazole ring substituted with an ethyl group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole with acetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a propan-2-ol moiety.
3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H14N2O |
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Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-ethylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-10-6-7(5-9-10)8(2,3)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
ZQCHGNNBIFNRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(C)(C)O |
Origin of Product |
United States |
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